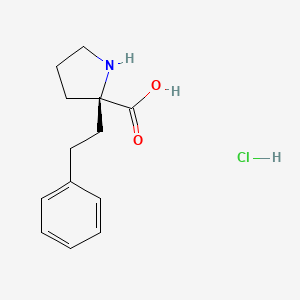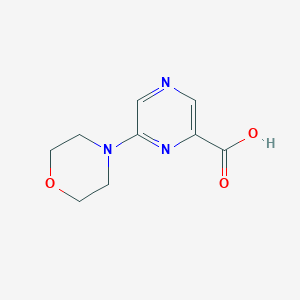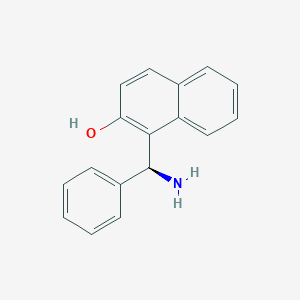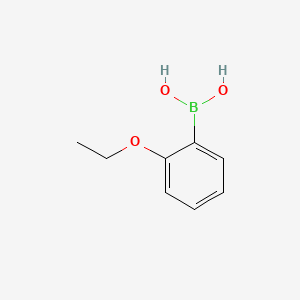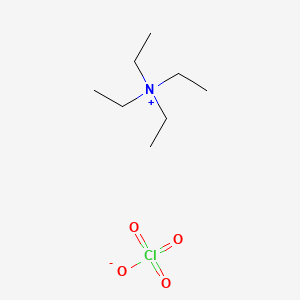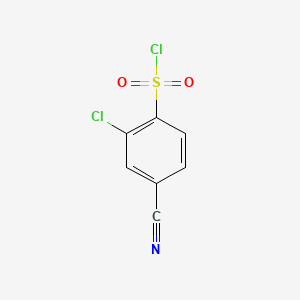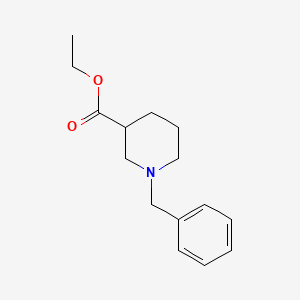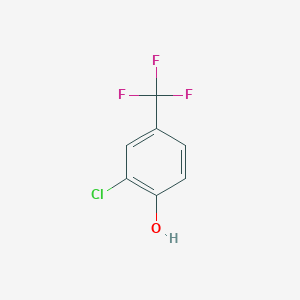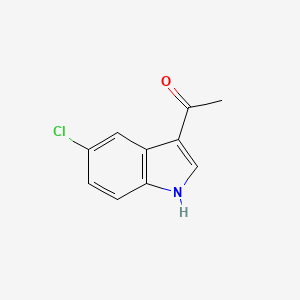
Dimethyl(phthalimidomethyl)phosphonate
Descripción general
Descripción
Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In
Aplicaciones Científicas De Investigación
Polymeric Phosphonate Esters Production : Dimethyl phosphonate can be used in polycondensations with diols to produce polymeric phosphonate esters. These polymers are noted for their potential in various applications, although achieving high molecular weights consistently remains a challenge. Techniques like NMR spectroscopy and size exclusion chromatography help in understanding the molecular weights and properties of these polymers (Branham et al., 2000).
Flame Retardant Properties : The synthesis of new reactive flame retardants using dimethyl terephthalate derivatives has been explored. These compounds, including phosphonic and boronic esters and acids, exhibit significant potential in reducing heat release due to a condensed phase mechanism, which is critical in flame retardancy (Benin et al., 2012).
Non-Flammable Electrolyte Solvent for Lithium Batteries : Dimethyl methyl phosphonate (DMMP) has been tested as a non-flammable solvent for lithium batteries. It demonstrates good solvency for lithium salts and forms a non-flammable, Li+-conducting electrolyte, suggesting potential applications in high-performance and safe lithium batteries (Feng et al., 2008).
Polymer Synthesis and Modification : The synthesis of phosphonated poly(ethylene terephthalate) ionomers has been achieved through an efficient route. These ionomers show promising physical properties like enhanced Young's modulus and yield stress compared to pure PET, making them suitable for various polymer applications (Ju et al., 2018).
Cellulose Dissolution with Ionic Liquids : Certain alkylimidazolium salts containing dimethyl phosphate are effective in solubilizing cellulose under mild conditions. This could be crucial in the processing and recycling of cellulose-based materials (Fukaya et al., 2008).
Adhesive and Anticorrosive Properties in Polymers : Phosphonated copolymers blended with poly(vinylidene fluoride) exhibit adhesive and anticorrosive properties on metal surfaces. This application is significant in enhancing the durability and functionality of coatings and adhesives (Bressy-Brondino et al., 2002).
RAFT Polymerization for Phosphorus-based Materials : The RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate is a new development, enabling the synthesis of complex polymer architectures with phosphorus-based materials. This method offers control over molecular weight and opens avenues for advanced material science applications (Canniccioni et al., 2013).
Mecanismo De Acción
Target of Action
Dimethyl(phthalimidomethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This strategy relies on electrophilic activation with triflic anhydride followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species .
Biochemical Pathways
It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which pep phosphomutase converts pep to pnpy with a c–p bond .
Result of Action
Phosphonates are considered resources of important biologically active compounds due to their ability to inhibit metabolic enzymes .
Action Environment
The stability of the c–p bond in phosphonates generally makes them resistant to biochemical, thermal, and photochemical decomposition .
Análisis Bioquímico
Biochemical Properties
Dimethyl(phthalimidomethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of C-C bonds. It is used as a reagent in Horner-Wadsworth-Emmons reactions and Wittig carbonylation reactions . The compound interacts with various enzymes and proteins, including those involved in the synthesis of macrocyclic phosphorous acid analogs and dendrimer-based pH-responsive MRI contrast agents . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the formation of stable and reactive intermediates.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of enzyme activities and the regulation of gene expression . These effects are essential for maintaining cellular homeostasis and ensuring proper cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form stable complexes with biomolecules is critical for its biochemical activity and effectiveness in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes. These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired outcomes . At high doses, the compound can have toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings. These findings are crucial for determining safe and effective dosage levels for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism The compound affects metabolic flux and metabolite levels, influencing various biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to be transported efficiently is crucial for its effectiveness in various biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in cellular processes and its effectiveness in biochemical reactions.
Propiedades
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

